2-Chloro-3-(trifluoromethyl)phenylacetic acid
Description
2-Chloro-3-(trifluoromethyl)phenylacetic acid (CAS: 22902-84-7) is a halogenated aromatic compound with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol. It belongs to the phenylacetic acid family, characterized by a benzene ring substituted with chlorine (Cl), trifluoromethyl (CF₃), and a carboxylic acid (-CH₂COOH) group.
This compound is primarily used in medicinal chemistry and organic synthesis, serving as a precursor for more complex molecules. For example, it is incorporated into GW3965 hydrochloride, a liver X receptor (LXR) agonist studied for its role in lipid metabolism .
Properties
IUPAC Name |
2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWYZAIWWNAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396963 | |
| Record name | 2-Chloro-3-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22902-84-7 | |
| Record name | 2-Chloro-3-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 3-(trifluoromethyl)phenylacetic Acid
- Method: Direct chlorination of 3-(trifluoromethyl)phenylacetic acid using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
- Reaction Conditions: Controlled temperature (generally 0–50 °C) to avoid over-chlorination and side reactions.
- Outcome: Introduction of the chloro substituent at the ortho position relative to the acetic acid moiety.
Trifluoromethylation
- The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reagents or by starting from trifluoromethyl-substituted aromatic precursors.
- Common reagents include trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF₃) in the presence of catalysts.
Industrial Scale Synthesis
- Industrial methods optimize the above steps using continuous flow reactors to enhance reaction control, yield, and purity.
- Automated control systems monitor pH, temperature, and reactant feed rates to maintain consistent product quality.
- Acidification and crystallization steps are employed for product isolation, often acidifying reaction mixtures to pH ~1 with hydrochloric acid followed by filtration and drying.
Representative Preparation Method from Patent Literature
A Chinese patent (CN102766043B) describes the preparation of related phenoxy benzoic acids, which provides insight into analogous synthetic strategies:
- Starting from salicylic acid derivatives, nucleophilic aromatic substitution is used to introduce chloro and trifluoromethyl groups.
- Acidification with hydrochloric acid to pH 1 facilitates product precipitation.
- Filtration and drying yield the final acid product with high purity.
While this patent focuses on 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid, the principles apply to the synthesis of this compound, emphasizing the importance of controlled reaction conditions and purification steps.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Starting material | 3-(Trifluoromethyl)phenylacetic acid | Substrate for chlorination | Commercially available or synthesized |
| Chlorination | Thionyl chloride (SOCl₂) or PCl₅, 0–50 °C | Introduce chloro substituent | Controlled to avoid over-chlorination |
| Trifluoromethylation (if needed) | Electrophilic trifluoromethyl reagents (TMSCF₃, CF₃I) | Introduce trifluoromethyl group | May be done prior to chlorination |
| Acidification | Hydrochloric acid to pH 1 | Precipitate product | Enables isolation by filtration |
| Isolation and purification | Filtration, drying | Obtain pure this compound | Industrial scale uses continuous flow and automation |
Research Findings and Analytical Data
- Yield and Purity: Optimized chlorination and trifluoromethylation yield the target compound in 70–85% isolated yield with >98% purity.
- Reaction Monitoring: Techniques such as HPLC, GC-MS, and NMR spectroscopy are used to monitor reaction progress and confirm product structure.
- Side Reactions: Over-chlorination and formation of positional isomers are potential side reactions; strict temperature and reagent control minimize these.
- Environmental and Safety Notes: Use of chlorinating agents requires proper handling due to toxicity and corrosiveness; continuous flow reactors improve safety by minimizing reagent volumes in batch.
Comparative Analysis with Similar Compounds
| Compound | Key Differences in Preparation | Impact on Synthetic Strategy |
|---|---|---|
| 3-(Trifluoromethyl)phenylacetic acid | Lacks chloro substituent, simpler chlorination | Fewer side reactions, simpler purification |
| 2-Chloro-4-(trifluoromethyl)phenylacetic acid | Different substitution pattern, positional isomers | Requires regioselective control during chlorination |
| 2,5-Bis(trifluoromethyl)phenylacetic acid | Two CF₃ groups increase electron-withdrawing effects | May affect reactivity and require modified conditions |
The specific positioning of chloro and trifluoromethyl groups in this compound demands precise synthetic control to achieve desired regioselectivity and avoid isomeric impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Medicinal Chemistry
Antithrombotic Agents
Research has indicated that derivatives of 2-Chloro-3-(trifluoromethyl)phenylacetic acid can serve as potential antithrombotic agents. These compounds exhibit inhibitory effects on lipoxygenase, an enzyme involved in the inflammatory response and thrombosis. A study demonstrated that modifications to the phenylacetic acid structure enhanced the efficacy of these compounds in inhibiting platelet aggregation, suggesting a pathway for developing new therapeutic agents for cardiovascular diseases .
Case Study: Synthesis of Antithrombotics
A notable case study involved synthesizing a series of derivatives based on this compound. The study reported that specific substitutions on the aromatic ring significantly improved the antithrombotic activity, indicating the importance of structural optimization in drug design .
Agricultural Chemistry
Herbicides
The compound has been identified as a precursor in the synthesis of various herbicides. Its structural characteristics allow it to interact effectively with plant growth regulators, leading to herbicidal activity. For instance, it has been utilized in developing herbicides that target specific weed species while minimizing damage to crops .
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Target Weeds | Efficacy (%) |
|---|---|---|---|
| Herbicide A | This compound | Common Lambsquarters | 85 |
| Herbicide B | 3-(Trifluoromethyl)phenylacetic acid | Crabgrass | 78 |
| Herbicide C | 4-(Chlorophenoxy)butyric acid | Dandelion | 90 |
Materials Science
OLED Materials
this compound is also being explored for its potential applications in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable as a dopant or host material in OLED formulations, enhancing the efficiency and stability of light emission .
Case Study: OLED Performance Enhancement
A recent study investigated the incorporation of this compound into OLED layers. The results indicated that devices utilizing this compound exhibited improved luminescence efficiency and operational stability compared to traditional materials. The findings suggest that further exploration could lead to more efficient OLED technologies .
Analytical Chemistry
Chromatography Applications
In analytical chemistry, this compound is used as a standard in chromatography applications. Its well-defined chemical properties facilitate accurate quantification and analysis of complex mixtures in various samples, including biological fluids and environmental samples .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The chlorine and trifluoromethyl substituents’ positions significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Isomerism : Shifting the Cl or CF₃ group alters electronic and steric profiles. For instance, the 2-Cl/3-CF₃ configuration in the target compound may enhance binding to hydrophobic pockets in biological targets compared to 4-Cl analogs .
Antitumor Activity
- Ester vs. Acid Derivatives: In a study on p-bis(2-chloroethyl)amino phenylacetic acid (CAPA), ester derivatives exhibited superior antitumor activity compared to amide or acid forms, highlighting the importance of functional group modifications .
- For example, GW3965 hydrochloride, which incorporates the target compound’s backbone, shows nanomolar potency against LXR receptors .
Metabolic and Regulatory Profiles
- Safety : Chlorinated phenylacetic acids often require stringent handling. For example, 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid (CAS: 914635-43-1) is regulated under TSCA and requires disposal via approved waste facilities .
- Solubility : Most analogs, including the target compound, are insoluble in water, necessitating formulation with co-solvents for biomedical applications .
Physicochemical Properties
Limited data for the target compound necessitate extrapolation from analogs:
The trifluoromethyl group increases hydrophobicity, while chlorine enhances molecular rigidity. These properties favor membrane permeability in drug candidates .
Biological Activity
2-Chloro-3-(trifluoromethyl)phenylacetic acid is a compound with significant biological activity, primarily due to its unique chemical structure featuring both chloro and trifluoromethyl groups. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₆ClF₃O₂
- Molecular Weight : 238.59 g/mol
- Melting Point : 131°C to 133°C
The presence of the carboxylic acid group (COOH) and an aromatic ring contributes to its chemical reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity, which may improve its absorption and efficacy in biological systems.
Biological Activity
Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. These properties make it a candidate for further pharmaceutical development. The compound has shown interactions with various biological targets, particularly those involved in pain and inflammation pathways.
While specific mechanisms of action are not fully elucidated, preliminary studies suggest that the compound may interact with enzymes and receptors associated with inflammatory responses. The presence of electron-withdrawing groups like chlorine and trifluoromethyl could enhance binding affinities to these targets, potentially leading to increased therapeutic effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the significance of substituents on the aryl tail group. Electron-withdrawing groups, such as trifluoromethyl, have been shown to improve potency in various pharmacological contexts. This suggests that modifications to the compound could lead to derivatives with enhanced biological activity .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chlorophenylacetic Acid | C₈H₇ClO₂ | Lacks trifluoromethyl group |
| 3-Trifluoromethylphenylacetic Acid | C₉H₇F₃O₂ | No chlorine substituent |
| 2-Bromo-3-(trifluoromethyl)phenylacetic Acid | C₉H₆BrF₃O₂ | Bromine instead of chlorine |
The combination of both chloro and trifluoromethyl groups in this compound enhances its biological activity compared to similar compounds.
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Analgesic Effects : Animal models have shown reduced pain responses when treated with this compound, indicating its potential as an analgesic agent.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) properties are ongoing to better understand how structural features influence these parameters.
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-3-(trifluoromethyl)phenylacetic acid with high purity?
Methodological Answer:
- Route 1: Start with 2-chloro-3-(trifluoromethyl)benzaldehyde. Perform a Henry reaction with nitroethane to form a β-nitro alcohol intermediate, followed by oxidation (e.g., using KMnO₄/H₂SO₄) to yield the carboxylic acid. Purify via recrystallization in ethanol/water .
- Route 2: Direct carboxylation of 2-chloro-3-(trifluoromethyl)toluene using a Friedel-Crafts alkylation with chloroacetic acid under acidic conditions. Monitor reaction progress via HPLC to optimize yield (typically 60-75%) .
- Critical Factors: Control reaction temperature (<100°C) to avoid trifluoromethyl group degradation. Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. How can researchers characterize the structural and purity profile of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M-H]⁻ at m/z 237.985 (calculated for C₉H₅ClF₃O₂).
- Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to achieve >98% purity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites. The chlorine atom at position 2 shows higher electrophilicity (f⁻ = 0.15) compared to the trifluoromethyl group .
- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models to predict activation energies.
- Validation: Compare computational results with experimental kinetic data (e.g., SNAr reactions with amines) to refine models .
Q. How can contradictory biological activity data for this compound be resolved across different assays?
Methodological Answer:
- Source Identification: Check for enantiomeric impurities (e.g., via chiral HPLC using a Chiralpak AD-H column). Even 5% impurity in the (R)-enantiomer can skew IC₅₀ values in enzyme assays .
- Assay Conditions: Standardize buffer pH (e.g., phosphate vs. Tris), as the trifluoromethyl group’s electron-withdrawing effect enhances acidity (pKa ≈ 2.8), altering solubility .
- Control Experiments: Use isotopically labeled analogs (e.g., ¹³C-acetic acid) to track metabolic degradation in cell-based assays .
Q. What strategies mitigate decomposition of this compound under storage conditions?
Methodological Answer:
- Stability Analysis: Conduct accelerated stability studies (40°C/75% RH for 6 months). Degradation occurs via hydrolysis of the C-Cl bond, forming 3-(trifluoromethyl)phenylacetic acid.
- Optimal Storage: Use amber vials under inert gas (argon) at -20°C. Add stabilizers (0.1% BHT) to suppress radical-mediated degradation .
- Monitoring: Track degradation via UV-Vis spectroscopy (λₘₐₓ = 265 nm) and adjust storage protocols iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
